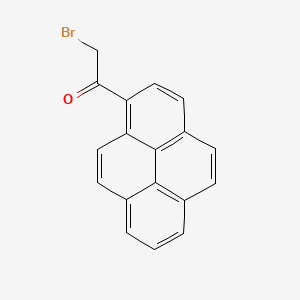

2-Bromo-1-(pyren-1-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-pyren-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEDEGFCOPIKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230358 | |

| Record name | 1-Bromoacetylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80480-15-5 | |

| Record name | 1-Bromoacetylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080480155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoacetylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromoacetyl)pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(pyren-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(pyren-1-yl)ethanone, a key intermediate in the development of advanced fluorescent probes and functional materials. This document details established synthetic protocols, thorough characterization data, and the logical workflow from starting materials to the final, characterized product.

Core Compound Data

| Property | Value |

| Chemical Name | This compound |

| Alternative Name | 1-(Bromoacetyl)pyrene |

| CAS Number | 80480-15-5 |

| Molecular Formula | C₁₈H₁₁BrO |

| Molecular Weight | 323.18 g/mol |

| Melting Point | 129-131 °C |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 1-acetylpyrene. This method offers a direct and efficient route to the desired product. An alternative, though less direct, approach involves the Friedel-Crafts acylation of pyrene with bromoacetyl bromide.

Method 1: Bromination of 1-Acetylpyrene

This is the preferred and more direct synthetic route.

Reaction Scheme:

Figure 1: Synthesis of this compound from 1-Acetylpyrene.

Experimental Protocol:

-

Dissolution: Dissolve 1-acetylpyrene in a suitable organic solvent, such as a mixture of ethyl acetate and chloroform.

-

Addition of Brominating Agent: Add cupric bromide (CuBr₂) to the solution. The reaction mixture is then refluxed.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Isolation: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Method 2: Friedel-Crafts Acylation of Pyrene

This method provides an alternative route, starting from pyrene.

Reaction Scheme:

Figure 2: Synthesis of this compound from Pyrene.

Experimental Protocol:

-

Preparation: To a cooled solution of pyrene and bromoacetyl bromide in a dry, inert solvent (e.g., dichloromethane), slowly add a Lewis acid catalyst such as aluminum chloride (AlCl₃) under an inert atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Washing and Drying: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | The spectrum is expected to show signals corresponding to the aromatic protons of the pyrene ring, typically in the range of δ 8.0-9.0 ppm. A characteristic singlet for the methylene protons (-CH₂Br) adjacent to the carbonyl group is expected to appear around δ 4.5-5.0 ppm. |

| ¹³C NMR (CDCl₃) | The spectrum should display signals for the carbonyl carbon (C=O) around δ 190-200 ppm, the methylene carbon (-CH₂Br) around δ 30-40 ppm, and a series of signals in the aromatic region (δ 120-140 ppm) corresponding to the pyrene carbons. |

| IR (KBr or ATR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹, and C-Br stretching may be observed in the fingerprint region. |

| Mass Spectrometry (ESI-MS) | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (323.18 for C₁₈H₁₁BrO), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is a critical process for ensuring the quality and identity of the final product.

Figure 3: Workflow for the synthesis and characterization of this compound.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a valuable compound for researchers in materials science and drug development. Adherence to the detailed protocols and thorough characterization will ensure the production of high-purity material suitable for a wide range of applications.

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(pyren-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1-(pyren-1-yl)ethanone. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of a reactive α-bromoketone moiety and the fluorescent pyrene core. This document summarizes its known physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and explores its utility as a versatile building block and fluorescent probe.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative that merges the desirable photophysical properties of pyrene with the reactive potential of an α-bromoketone. The pyrene moiety is a well-established fluorescent probe known for its high quantum yield and sensitivity to the local environment, making it a valuable tool in biological imaging and sensing applications. The α-bromoketone functional group is a versatile synthetic handle, susceptible to nucleophilic substitution and other transformations, allowing for the covalent attachment of the pyrene label to a wide range of molecules, including proteins and other biomolecules. This guide aims to provide a detailed resource for researchers interested in utilizing this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is readily available from commercial suppliers, other properties have been estimated based on the known characteristics of its constituent functional groups.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₈H₁₁BrO | [Calculated] |

| Molecular Weight | 323.18 g/mol | [Calculated] |

| Melting Point | 129 °C | [1] |

| Boiling Point | No data available | N/A |

| Appearance | Likely a solid | [General knowledge] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. Poorly soluble in water. | [General knowledge based on structure] |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from pyrene. The first step involves the Friedel-Crafts acylation of pyrene to introduce an acetyl group, followed by the bromination of the resulting 1-acetylpyrene at the α-position.

Experimental Protocol

Step 1: Synthesis of 1-Acetylpyrene (Friedel-Crafts Acylation)

-

Materials:

-

Pyrene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

To this mixture, add acetyl chloride dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetylpyrene.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1-acetylpyrene.

-

Step 2: Synthesis of this compound (α-Bromination)

-

Materials:

-

1-Acetylpyrene (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (optional, as a radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-acetylpyrene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC. The reaction is typically complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford the final product.

-

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum is expected to show a complex pattern of aromatic protons in the region of δ 8.0-9.0 ppm, characteristic of the pyrene ring system. A singlet corresponding to the two protons of the -CH₂Br group is anticipated to appear further downfield, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effects of the adjacent bromine atom and carbonyl group.

-

¹³C NMR: The spectrum will display a number of signals in the aromatic region (δ 120-140 ppm) corresponding to the carbon atoms of the pyrene ring. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 190-200 ppm. The carbon of the -CH₂Br group will likely appear around δ 30-40 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the pyrene ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the acyl group.

-

UV-Vis Spectroscopy: Due to the extended π-system of the pyrene core, this compound is expected to exhibit strong UV-Vis absorption with characteristic vibronic fine structure, similar to other pyrene derivatives.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the α-bromoketone functionality and the photophysical properties of the pyrene moiety.

Chemical Reactivity

The α-bromoketone group is a potent electrophile, making the compound highly susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the pyrene group to a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the basis for its use as a fluorescent labeling agent.

Applications in Drug Development and Research

-

Fluorescent Labeling of Biomolecules: The primary application of this compound is as a fluorescent probe for labeling proteins, peptides, and other biomolecules containing nucleophilic functional groups. The covalent attachment of the pyrene moiety allows for the study of protein conformation, dynamics, and interactions using fluorescence spectroscopy.

-

Probing Protein Environments: The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its local environment. This property can be exploited to probe the hydrophobicity of binding sites in proteins and to study protein folding and unfolding processes.

-

Intermediate in Organic Synthesis: As a versatile building block, this compound can be used to synthesize more complex molecules with tailored photophysical and biological properties for applications in drug discovery and materials science.

Biological Signaling Pathways

Currently, there is no specific information available in the literature detailing the direct involvement of this compound in specific biological signaling pathways. However, pyrene and its derivatives are known to exhibit biological activity and can interact with biological systems. The lipophilic nature of the pyrene core allows for its partitioning into cellular membranes, and its fluorescent properties make it a valuable tool for studying membrane dynamics.

The introduction of the reactive α-bromoketone allows for the targeted covalent modification of proteins, which could potentially be used to modulate the activity of enzymes or other proteins involved in signaling cascades. Further research is needed to explore the specific biological effects and potential therapeutic applications of this compound and its derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential in both fundamental research and applied sciences. Its unique combination of a reactive handle and a highly fluorescent core makes it an attractive tool for chemical biologists, medicinal chemists, and materials scientists. This technical guide has summarized its key physicochemical properties and provided a detailed synthetic protocol to facilitate its accessibility to the research community. Further investigations into its biological activities and applications are warranted and are expected to unveil new opportunities for this versatile molecule.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(pyren-1-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(pyren-1-yl)ethanone is a functionalized aromatic ketone incorporating the large polycyclic aromatic hydrocarbon pyrene. This technical guide provides a summary of the expected spectroscopic characteristics of this compound and a general protocol for its synthesis. Due to the limited availability of specific experimental data in public literature, this document leverages data from closely related analogs and established chemical principles to offer a predictive but comprehensive overview for research and development purposes.

Introduction

Pyrene-containing compounds are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties, including high quantum yields and long fluorescence lifetimes. The introduction of a bromoacetyl functional group, as in this compound, provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, such as fluorescent probes, organic semiconductors, and potential drug candidates. This document outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and a plausible synthetic route for this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Singlet | 2H | -CH₂Br |

| ~7.8 - 8.5 | Multiplet | 9H | Pyrene aromatic protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | -C H₂Br |

| ~124 - 135 | Pyrene aromatic carbons |

| ~190 - 195 | C =O (ketone) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1680 - 1700 | Strong | C=O (ketone) stretch |

| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1200 - 1300 | Medium | C-C stretch |

| ~600 - 700 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks (characteristic isotopic pattern for Bromine) |

| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom |

| [Pyrene-CO]⁺ | Fragment corresponding to the pyrenoyl cation |

| [Pyrene]⁺ | Pyrene fragment |

Experimental Protocols

The synthesis of this compound can be approached via a two-step process: Friedel-Crafts acylation of pyrene to form 1-acetylpyrene, followed by bromination of the acetyl group.

Synthesis of 1-Acetylpyrene

Materials:

-

Pyrene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrene in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride to the suspension with stirring.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 1-acetylpyrene.

Bromination of 1-Acetylpyrene

Materials:

-

1-Acetylpyrene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

A catalytic amount of a radical initiator (e.g., AIBN) if using NBS.

Procedure:

-

Dissolve 1-acetylpyrene in a suitable solvent such as DCM or CHCl₃ in a round-bottom flask.

-

If using bromine, add it dropwise to the solution at room temperature, protecting the reaction from light.

-

If using NBS, add NBS and a catalytic amount of AIBN, and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

Visualization of the Synthetic Workflow

The logical flow of the synthesis and subsequent spectroscopic analysis is depicted in the following diagram.

An In-depth Technical Guide to 2-Bromo-1-(pyren-1-yl)ethanone (CAS: 80480-15-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(pyren-1-yl)ethanone, a key building block in the synthesis of fluorescent probes and other advanced organic materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and visualizes key workflows for its use in research and development.

Core Compound Properties

This compound, also known as 1-(bromoacetyl)pyrene, is a pyrene derivative functionalized with a reactive bromoacetyl group.[1][2] This combination of a large, environmentally sensitive fluorescent pyrene core and a versatile reactive handle makes it a valuable intermediate in various scientific fields.[2][3]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 80480-15-5 | [2] |

| Molecular Formula | C₁₈H₁₁BrO | [2] |

| Molecular Weight | 323.18 g/mol | [2] |

| Melting Point | 129-131 °C | [2][4] |

| Appearance | Yellow to dark yellow solid | [4] |

| Solubility | Soluble in toluene and heptane.[5] The parent compound, pyrene, is soluble in ethanol, ethyl ether, benzene, and toluene, and slightly soluble in carbon tetrachloride.[6] | |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound.

| Spectrum Type | Key Peaks/Signals | Source |

| ¹³C NMR | (CDCl₃) δ (ppm): Please refer to the spectrum for detailed peak assignments. | [7] |

| ATR-IR | Please refer to the spectrum for detailed peak assignments. | [8] |

| Mass Spectrometry | Not explicitly found for the title compound. The precursor, 1-acetylpyrene, has a molecular weight of 244.3 g/mol .[9] | |

| ¹H NMR | Not explicitly found for the title compound. The precursor, 1-acetylpyrene, and the related compound, 1-bromopyrene, have published ¹H NMR spectra that can be used for comparison.[10][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent application in the development of a fluorescent probe for copper ion (Cu²⁺) detection.

Synthesis of this compound

This protocol is based on the Friedel-Crafts acylation of pyrene followed by bromination of the acetyl group, adapted from a patented method.[12]

Reaction Scheme:

Materials:

-

Pyrene

-

Bromoacetyl bromide

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

10% Sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Activated carbon

-

Petroleum ether

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve pyrene in dichloromethane.

-

Add a phase-transfer catalyst, such as a mixture of tetrabutylammonium bromide and tetraethylammonium bromide.

-

Cool the reaction mixture to -5 to 5 °C using an ice-salt bath.

-

Slowly add bromoacetyl bromide to the stirred solution.

-

In a separate flask, prepare a solution of anhydrous aluminum chloride in dichloromethane.

-

Add the Lewis acid solution dropwise to the reaction mixture, maintaining the temperature between -5 and 5 °C.

-

Stir the reaction mixture at this temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture by adding a 10% sodium bicarbonate solution until the pH is approximately 8.

-

Separate the organic layer and wash it with water (2-3 times).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Decolorize the crude product by treating it with activated carbon in a suitable solvent.

-

Recrystallize the product from a mixture of dichloromethane and petroleum ether to yield pure this compound.[12]

Synthesis of a Pyrene-Based Fluorescent Probe for Cu²⁺ Detection

This protocol describes the synthesis of a Schiff base fluorescent probe using this compound as a starting material.

Reaction Scheme:

Materials:

-

This compound

-

An appropriate amine-functionalized ligand (e.g., a derivative of salicylaldehyde-diethylenetriamine)[13]

-

A suitable solvent (e.g., ethanol, methanol)

-

A non-nucleophilic base (e.g., triethylamine)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of the amine-functionalized ligand to the solution.

-

Add a slight excess of the non-nucleophilic base to the reaction mixture to scavenge the HBr byproduct.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrene-based fluorescent probe.

Protocol for Cu²⁺ Detection Using the Pyrene-Based Fluorescent Probe

This protocol outlines a general procedure for utilizing the synthesized probe for the detection of Cu²⁺ ions in an aqueous solution.

Materials:

-

Synthesized pyrene-based fluorescent probe

-

Stock solution of the probe in a suitable organic solvent (e.g., DMSO or DMF)

-

Stock solutions of various metal ions, including Cu²⁺

-

Fluorometer

Procedure:

-

Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer. The final concentration of the organic solvent should be kept low to maintain the aqueous nature of the sample.

-

To a cuvette containing the probe solution, add increasing concentrations of the Cu²⁺ stock solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a specific time.

-

Measure the fluorescence emission spectrum of the solution using a fluorometer. The excitation wavelength will be specific to the pyrene chromophore (typically around 340-365 nm).[16]

-

Observe the changes in the fluorescence intensity or the ratio of monomer to excimer emission of the pyrene moiety as a function of Cu²⁺ concentration.[17][18]

-

To assess the selectivity of the probe, repeat the experiment with other metal ions at the same concentration as Cu²⁺.

-

The detection limit can be calculated from the fluorescence titration data.[14]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Application in Fluorescent Probe-Based Cu²⁺ Detection

Caption: Experimental workflow for Cu²⁺ detection using a pyrene-based probe.

Applications in Research and Drug Development

This compound is a versatile building block with numerous applications:

-

Fluorescent Labeling: The pyrene moiety is highly fluorescent, and its emission is sensitive to the local environment. The bromoacetyl group allows for the covalent attachment of this fluorescent tag to various molecules, such as proteins, peptides, and drugs, enabling their visualization and tracking in biological systems.[2]

-

Fluorescent Probes: As demonstrated, it is a key precursor for synthesizing chemosensors for detecting metal ions like Cu²⁺.[14][15][17][18][19] These probes are crucial for studying the roles of metal ions in biological processes and for detecting environmental contaminants.

-

Photoinitiators: The introduction of the bromoacetyl group can enhance the photoinitiating efficiency of pyrene, making it useful in polymerization reactions initiated by light.[1][2]

-

Photoremovable Protecting Groups: The pyreneacetyl group can be used as a photoremovable protecting group for functional groups like carboxylic acids and amino acids in organic synthesis.[2]

-

Drug Development: The reactive nature of the α-bromoketone functionality makes it a valuable tool in medicinal chemistry for constructing complex molecular architectures, including potential kinase inhibitors.[18]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique combination of a sensitive fluorescent reporter and a reactive functional group provides researchers and drug development professionals with a powerful tool for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and advanced materials. This guide provides the core technical information required to effectively utilize this compound in a research and development setting.

References

- 1. alkalisci.com [alkalisci.com]

- 2. 1-(溴乙酰)芘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(ブロモアセチル)ピレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(BROMOACETYL)PYRENE price,buy 1-(BROMOACETYL)PYRENE - chemicalbook [chemicalbook.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Acetylpyrene | C18H12O | CID 96251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. 1-Bromopyrene(1714-29-0) 1H NMR [m.chemicalbook.com]

- 12. CN104628556A - Preparation method of 1-(acetyl bromide)pyrene - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. en.lnu.edu.cn [en.lnu.edu.cn]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A turn-on fluorescent pyrene-based chemosensor for Cu(ii) with live cell application - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 2-Bromo-1-(pyren-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-(pyren-1-yl)ethanone in common laboratory solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on predicted solubility based on the physicochemical properties of its parent compound, pyrene, and general principles of chemical solubility. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.

Predicted Solubility Profile

The solubility of this compound is predicted based on the large, non-polar polycyclic aromatic pyrene core and the polar bromoethanone substituent. The principle of "like dissolves like" suggests that the compound will be more soluble in non-polar and moderately polar aprotic solvents that can engage in van der Waals interactions and dipole-dipole interactions. Its solubility in polar protic solvents is expected to be low.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The pyrene core has strong π-π stacking interactions with aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving large organic molecules and can interact with the polar carbonyl group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent that can solvate the polar portion of the molecule, while the ether backbone interacts with the non-polar pyrene. Diethyl ether is less polar and may be slightly less effective. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | These solvents possess a significant dipole moment capable of interacting with the bromoethanone group, but their polarity may be too high for optimal solvation of the large, non-polar pyrene moiety. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability to hydrogen bond with the carbonyl oxygen may be offset by the large non-polar surface area of the pyrene. Shorter chain alcohols are more polar and thus likely poorer solvents. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | The large, flat, and rigid pyrene structure is not well-solvated by the flexible aliphatic chains of these solvents, and there are no strong interactions with the polar group. |

| Aqueous | Water | Very Low/Insoluble | The molecule is predominantly non-polar and hydrophobic, making it immiscible with water. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

potential applications of pyrene-containing compounds in fluorescence studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Executive Summary

Pyrene and its derivatives have long been cornerstone tools in the field of fluorescence spectroscopy. Renowned for their unique photophysical properties, these polycyclic aromatic hydrocarbons offer a suite of capabilities for probing molecular environments, quantifying biomolecular interactions, and visualizing cellular processes. A key feature is their ability to exhibit two distinct emission states: a structured monomer emission sensitive to local polarity and a broad, red-shifted excimer (excited-state dimer) emission that reports on intermolecular proximity. This dual-emission characteristic, coupled with a high quantum yield and long fluorescence lifetime, makes pyrene-containing compounds exceptionally powerful probes. This guide provides a comprehensive overview of the core principles, applications, quantitative data, and experimental methodologies related to the use of pyrene-based compounds in modern research and drug development.

Core Photophysical Principles of Pyrene

The utility of pyrene as a fluorescent probe is rooted in two fundamental, environment-sensitive phenomena: the Ham effect on its monomer emission and the formation of an excimer.

Monomer Emission and Polarity Sensing (The Ham Effect)

In its monomeric form, the fluorescence emission spectrum of pyrene displays a characteristic vibronic fine structure with five distinct peaks (~375, 379, 385, 395, and 410 nm).[1] The relative intensities of these peaks are highly sensitive to the polarity of the surrounding solvent or microenvironment. Specifically, the intensity of the first vibronic band (Band I at ~375 nm) is enhanced in polar environments, while the third band (Band III at ~385 nm) shows greater intensity in non-polar environments.[1] This phenomenon, known as the Ham effect, allows researchers to quantify the local polarity by calculating the ratio of the emission intensities of Band I to Band III (I₁/I₃), often referred to as the "Py value".[1] A high Py value indicates a polar environment, whereas a low value signifies a non-polar, hydrophobic environment. This property is invaluable for studying protein folding, where a pyrene probe moving from the aqueous phase into a hydrophobic pocket will show a distinct change in its I₁/I₃ ratio.[2]

Excimer Emission and Proximity Sensing

One of the most powerful features of pyrene is its ability to form an excited-state dimer, or "excimer". When an excited pyrene molecule comes within close proximity (approximately 10 Å) of a ground-state pyrene molecule, they can form this transient dimer.[1][2][3] The excimer has its own distinct, broad, and structureless emission band that is significantly red-shifted from the monomer emission, typically centered around 460-550 nm.[1][4]

The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a highly sensitive measure of the proximity and interaction between two pyrene moieties. This makes it an ideal tool for:

-

Monitoring conformational changes: Tracking the folding or unfolding of proteins and nucleic acids.[2]

-

Studying oligomerization: Detecting the association of proteins or other biomolecules.[2]

-

Investigating membrane dynamics: Assessing the fluidity and organization of lipid bilayers.

The principle of pyrene monomer and excimer emission is illustrated in the diagram below.

Quantitative Data for Pyrene-Based Probes

The selection of a pyrene probe for a specific application depends on its photophysical properties and its performance in the desired assay. The tables below summarize key quantitative data for unsubstituted pyrene and various derivatives used in sensing applications.

Table 1: Core Photophysical Properties of Pyrene

| Parameter | Value | Solvent / Conditions | Reference(s) |

|---|---|---|---|

| **Monomer Absorption (S₀→S₂) ** | ~335 nm | Cyclohexane | [5] |

| Monomer Emission Peaks | ~375, 385, 395 nm | General | [1] |

| Excimer Emission Max. | ~460-550 nm | General | [1] |

| Fluorescence Quantum Yield (Φf) | 0.32 - 0.65 | Cyclohexane, Toluene | [5][6] |

| Fluorescence Lifetime (Monomer) | >100 ns | Deaerated Solutions | [3] |

| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ | at ~338 nm in Methanol | [3] |

| | 54,000 M⁻¹cm⁻¹ | at 335.2 nm |[5] |

Table 2: Performance of Pyrene-Based Probes in Analyte Sensing

| Probe / Application | Analyte | Limit of Detection (LOD) | Binding Constant (Kₐ or Kₛᵥ) | Solvent / Buffer | Reference(s) |

|---|---|---|---|---|---|

| Pyrene Derivative (P) | Cu²⁺ | 0.16 µM | - | Alcohol-Aqueous (8:2, v/v), pH 6.3 | [7] |

| Probe PYS | Cu²⁺ | 9.3 x 10⁻⁸ M | 7.5 x 10⁴ L/mol | Ethanol-HEPES (8:2, v/v), pH 7.4 | [8][9] |

| PYS-Cu²⁺ Complex | Picric Acid | 8.7 x 10⁻⁷ M | - | Ethanol-HEPES (8:2, v/v), pH 7.4 | [8][9] |

| Probe PYB | Cu²⁺ | 8.35 x 10⁻⁷ M | - | DMF/HEPES-NaOH (1:1, v/v), pH 7.4 | [10] |

| Probe L1 | Cu²⁺ | 1.699 x 10⁻² µM | - | DMSO/PBS (9:1, v/v), pH 7.4 | [11] |

| Phenanthrene–Pyrene Probe (PPI) | Bovine Serum Albumin (BSA) | - | 1.12 x 10⁵ M⁻¹ | Aqueous Buffer | [12] |

| Pyrene Derivative (PS2) | Bovine Serum Albumin (BSA) | - | 7.81 x 10⁵ M⁻¹ | Aqueous Buffer | [13] |

| LNU-45 Polymer | Dicloran (pesticide) | - | Kₛᵥ = 12,000 | THF |[14] |

Applications and Experimental Protocols

The unique properties of pyrene have led to its widespread adoption in various fields. This section details key applications and provides generalized protocols for their implementation.

Probing Protein Conformation and Interactions

Pyrene is an exceptional tool for studying protein structure. By covalently attaching a pyrene maleimide derivative to cysteine residues, researchers can monitor changes in protein conformation, folding, and oligomerization.

This protocol describes the labeling of protein sulfhydryl groups (cysteine residues) with N-(1-pyrene)maleimide (NPM).

1. Materials:

-

Protein of interest (with accessible cysteine residues)

-

N-(1-pyrene)maleimide (NPM)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds

-

Reaction Buffer: e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0-7.5

-

Quenching Solution: e.g., 1 M DTT or L-cysteine

-

DMSO (anhydrous) for dissolving NPM

-

Size-exclusion chromatography column or dialysis tubing for purification

2. Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteines, incubate with a 2 to 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.[3] Remove the reducing agent immediately before labeling using a desalting column.

-

NPM Stock Solution: Prepare a 10-20 mM stock solution of NPM in anhydrous DMSO. This should be prepared fresh.

-

Labeling Reaction: Add a 5 to 20-fold molar excess of the NPM stock solution to the protein solution while gently stirring.[2] Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NPM.[2] Incubate for an additional 30 minutes.

-

Purification: Remove unreacted NPM and quenching reagent by size-exclusion chromatography or extensive dialysis against the desired storage buffer.[3] The pyrene-labeled protein will be visible as a colored fraction.

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein) and ~340 nm (for pyrene).[2] The stoichiometry can be calculated using the molar extinction coefficient of pyrene (~40,000 M⁻¹cm⁻¹ at 338 nm).[3]

7. Fluorescence Measurement:

-

Excite the labeled protein at ~344 nm.

-

Record the emission spectrum from ~360 nm to 600 nm.

-

Analyze the monomer emission region (~370-420 nm) for polarity changes (I₁/I₃ ratio) and the excimer region (~450-550 nm) for proximity information (Iₑ/Iₘ ratio).

The workflow for using a pyrene probe to detect analyte-induced protein conformational changes is depicted below.

Sensing of Ions and Small Molecules

Pyrene derivatives can be synthesized with specific recognition moieties that bind to target analytes like metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺).[15] This binding event often triggers a change in the pyrene fluorescence through mechanisms like Photoinduced Electron Transfer (PET), leading to a "turn-on" or "turn-off" response.

This protocol outlines a general method for using a pyrene-based probe for the fluorometric detection of a metal ion like Cu²⁺.

1. Materials:

-

Pyrene-based sensor probe.

-

Stock solution of the target ion (e.g., CuCl₂) in deionized water.

-

Stock solutions of other interfering ions for selectivity tests.

-

Solvent system: Often a mixture of an organic solvent (e.g., DMSO, Ethanol) and an aqueous buffer (e.g., HEPES, PBS) to ensure probe solubility and maintain physiological pH.[8][9]

-

Fluorometer and quartz cuvettes.

2. Procedure:

-

Probe Preparation: Prepare a stock solution of the pyrene probe (e.g., 1 mM) in an appropriate organic solvent like DMSO. Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the chosen solvent/buffer system (e.g., Ethanol/HEPES, v/v = 8:2, pH 7.4).[8][9]

-

Fluorescence Titration:

-

Place the probe working solution into a quartz cuvette.

-

Record the initial fluorescence spectrum (exciting at the probe's absorption maximum, e.g., 344 nm).

-

Incrementally add small aliquots of the target ion stock solution to the cuvette.

-

After each addition, mix gently and record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added ion.

-

For quenching-based sensors, analyze the data using the Stern-Volmer equation.

-

For binding-based sensors, determine the binding constant (Kₐ) using a suitable binding model (e.g., Benesi-Hildebrand plot).

-

Calculate the Limit of Detection (LOD), typically using the 3σ/k method.[11]

-

-

Selectivity Test: Repeat the experiment by adding other potentially interfering ions at the same or higher concentrations to ensure the probe's response is specific to the target analyte.

The logical operation of a "turn-off" fluorescent sensor is shown in the diagram below.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Domain-Specific Association of a Phenanthrene–Pyrene-Based Synthetic Fluorescent Probe with Bovine Serum Albumin: Spectroscopic and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 2-Bromo-1-(pyren-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1-(pyren-1-yl)ethanone, a key intermediate in synthetic chemistry. The document details its synthesis, physical and chemical properties, reactivity with nucleophiles, and stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. Experimental protocols for synthesis and stability assessment are provided, along with a summary of potential degradation pathways. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to handle, store, and utilize it effectively and safely.

Introduction

This compound is an aromatic ketone containing a pyrene moiety. The presence of the large, polycyclic aromatic pyrene group imparts unique photophysical properties, while the α-bromo ketone functionality makes it a versatile synthetic intermediate for the introduction of the pyrenyl group into various molecular scaffolds. Understanding the reactivity and stability of this compound is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry, materials science, and diagnostics. This guide aims to provide a detailed technical overview of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₁BrO | [1] |

| Molecular Weight | 323.18 g/mol | [1] |

| CAS Number | 80480-15-5 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 129 °C | [2] |

| Purity | ≥95% | [2] |

Synthesis

The synthesis of this compound typically involves a two-step process: the Friedel-Crafts acylation of pyrene to form 1-(pyren-1-yl)ethanone, followed by α-bromination.

Synthesis of 1-(pyren-1-yl)ethanone

1-(Pyren-1-yl)ethanone is prepared by the Friedel-Crafts acylation of pyrene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[3].

Experimental Protocol: Friedel-Crafts Acylation of Pyrene [3]

-

Materials: Pyrene, acetyl chloride, aluminum chloride, dichloromethane (anhydrous), hydrochloric acid (1 M), water, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise.

-

Add a solution of pyrene in anhydrous dichloromethane to the mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(pyren-1-yl)ethanone.

-

Bromination of 1-(pyren-1-yl)ethanone

The α-bromination of 1-(pyren-1-yl)ethanone can be achieved using a variety of brominating agents, such as bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane[4].

Experimental Protocol: Bromination of 1-(pyren-1-yl)ethanone [4]

-

Materials: 1-(pyren-1-yl)ethanone, bromine, acetic acid (or dichloromethane), sodium thiosulfate solution, water, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 1-(pyren-1-yl)ethanone in acetic acid or dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine in the same solvent to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color of bromine disappears.

-

If using acetic acid, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the α-bromo ketone functionality, which is a potent electrophile.

Reactivity with Nucleophiles

The carbon atom bearing the bromine is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This makes the compound a valuable reagent for introducing the pyrenoylmethyl group into various molecules. The reactivity is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the Sₙ2 reaction[5]. A wide range of nucleophiles, including amines, thiols, carboxylates, and phenoxides, can react with this compound to form the corresponding substitution products.

Caption: General scheme of nucleophilic substitution.

Chemical Stability and Degradation

The stability of this compound is a critical factor for its storage and handling. Like many α-bromo ketones, it is susceptible to degradation under various conditions. Forced degradation studies are essential to understand its intrinsic stability and to develop stable formulations and analytical methods[6][7][8].

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

General Protocol for Forced Degradation Studies [6][8]

-

Materials: this compound, hydrochloric acid (0.1 M - 1 M), sodium hydroxide (0.1 M - 1 M), hydrogen peroxide (3-30%), purified water, methanol, acetonitrile, HPLC system with a UV or PDA detector, C18 column.

-

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60-80 °C) for a specified period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature for a specified period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide. Keep the mixture at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat at a controlled temperature (e.g., 80-100 °C) for a specified period.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV-A at 365 nm and cool white fluorescent light) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[6]. A control sample should be kept in the dark.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

-

Caption: Workflow for forced degradation studies.

Degradation Pathways

The primary degradation pathways for this compound are expected to be similar to other α-bromo ketones and include:

-

Hydrolysis: Reaction with water, which can be catalyzed by acid or base, to form 2-hydroxy-1-(pyren-1-yl)ethanone and hydrobromic acid. The rate of hydrolysis is pH-dependent[9].

-

Dehydrobromination: Elimination of HBr, particularly under basic conditions, to form a vinyl ketone intermediate, which may further react or polymerize.

-

Photochemical Decomposition: The pyrene moiety is known to absorb UV radiation, which can lead to the cleavage of the C-Br bond, forming radical intermediates and subsequent degradation products. The photosensitivity is influenced by the solvent and the presence of oxygen.

Storage and Handling

Based on its reactivity and stability profile, the following storage and handling recommendations are provided:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. Refrigeration may be necessary for long-term storage.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is corrosive and can cause burns[2].

Conclusion

This compound is a valuable synthetic intermediate with a rich and complex chemistry. Its utility is derived from the reactive α-bromo ketone functionality, which allows for the facile introduction of the photophysically active pyrene group into a variety of molecular structures. However, this reactivity also contributes to its chemical instability. A thorough understanding of its synthesis, reactivity, and degradation pathways, as outlined in this guide, is essential for its successful application in research and development. Proper handling and storage procedures are critical to maintain its purity and ensure safe use. The provided experimental protocols offer a starting point for the synthesis and stability evaluation of this important compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound, 500 mg, CAS No. 80480-15-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

"2-Bromo-1-(pyren-1-yl)ethanone" molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-1-(pyren-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

The molecular structure of this compound consists of two main components: the planar, polycyclic aromatic pyrene ring system and the bromoacetyl functional group (-C(O)CH₂Br). The pyrene moiety is a rigid, four-ring aromatic system. The bromoacetyl group is attached to the C1 position of the pyrene ring.

Inferred Geometric Parameters

Direct experimental data on the bond lengths and angles of this compound are not available. However, we can predict these values with high confidence based on X-ray crystallographic data from similar α-bromoaryl ketones. The table below summarizes expected values for the key structural parameters of the bromoacetyl linker.

| Parameter | Bond | Expected Value (Å or °) | Basis of Inference |

| Bond Lengths (Å) | C(pyrene)-C(carbonyl) | ~1.49 | Typical sp²-sp² single bond length between an aromatic ring and a carbonyl group. |

| C=O (carbonyl) | ~1.21 | Characteristic double bond length for a ketone carbonyl group. | |

| C(carbonyl)-C(bromo) | ~1.52 | Typical sp²-sp³ single bond length. | |

| C-Br | ~1.94 | Standard carbon-bromine single bond length. | |

| **Bond Angles (°) ** | C(pyrene)-C(carbonyl)-C(bromo) | ~118° | Influenced by steric repulsion between the pyrene and bromo-methyl groups. |

| C(pyrene)-C(carbonyl)=O | ~121° | Typical angle for a ketone, slightly compressed due to steric factors. | |

| O=C(carbonyl)-C(bromo) | ~121° | Consistent with sp² hybridization of the carbonyl carbon. | |

| C(carbonyl)-C(bromo)-Br | ~112° | Approaching tetrahedral geometry with some distortion. |

Table 1: Predicted geometric parameters for this compound based on analogous structures.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bond connecting the pyrene ring to the carbonyl carbon (the C(pyrene)-C(carbonyl) bond). The dihedral angle of this bond dictates the spatial relationship between the planar pyrene system and the bromoacetyl group.

Two main factors govern the preferred conformation:

-

Electronic Effects : Conjugation between the π-system of the pyrene ring and the carbonyl group's π-bond stabilizes the molecule. This effect favors a co-planar arrangement of the carbonyl group and the aromatic ring.

-

Steric Effects : The large size of the pyrene moiety, particularly the hydrogen atom at the C10 position (the peri-hydrogen), creates significant steric hindrance with the bromoacetyl group. This clashes with a fully co-planar conformation.

The final conformation is a balance between these opposing effects. It is likely that the carbonyl group is twisted out of the plane of the pyrene ring. Computational studies on similar aromatic ketones suggest that the lowest energy conformation will involve a dihedral angle that minimizes steric repulsion while retaining partial π-conjugation. Alkyl aldehydes and ketones generally prefer conformations where the substituent eclipses the carbonyl group, but the bulky pyrene ring makes this arrangement less favorable.

Caption: Rotational isomers of this compound.

Experimental and Computational Protocols

A comprehensive understanding of the molecule's structure requires a combination of synthesis, experimental characterization, and computational modeling.

Synthesis: α-Bromination of 1-Acetylpyrene

A plausible synthetic route involves the α-bromination of 1-acetylpyrene.

-

Materials : 1-Acetylpyrene, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator), and a suitable solvent like carbon tetrachloride (CCl₄).

-

Procedure :

-

Dissolve 1-acetylpyrene in CCl₄ in a round-bottom flask.

-

Add an equimolar amount of NBS and a catalytic quantity of benzoyl peroxide.

-

Reflux the mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure.

-

Protocol :

-

Crystal Growth : Grow single crystals of the compound. This is often the most challenging step. Techniques include slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture), vapor diffusion, or cooling of a saturated solution.

-

Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.[1]

-

Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data until the model converges.[2]

-

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and studying its conformation in solution.

-

¹H NMR : The proton spectrum will confirm the connectivity. Protons on the pyrene ring will appear in the aromatic region (typically > 7.5 ppm). The two protons of the -CH₂Br group will appear as a singlet, deshielded by both the carbonyl group and the bromine atom, likely in the 4.5-5.0 ppm range.[3]

-

¹³C NMR : The carbon spectrum will show a characteristic peak for the carbonyl carbon around 190-200 ppm.[4][5] The carbon of the -CH₂Br group will also be distinct.

-

Advanced NMR (NOESY) : Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons. A key experiment would be to look for NOE correlations between the -CH₂Br protons and the peri-hydrogen (H10) on the pyrene ring. The strength of this correlation would provide direct evidence for the preferred dihedral angle in solution.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), can predict the molecule's geometric parameters and the relative energies of its conformers.

-

Protocol :

-

Model Building : Construct a 3D model of this compound.

-

Conformational Search : Perform a systematic scan of the potential energy surface by rotating the C(pyrene)-C(carbonyl) dihedral angle in small increments (e.g., 10-15°).

-

Geometry Optimization : For each starting geometry, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[6][7][8] This will find the nearest local energy minimum.

-

Frequency Calculation : Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis : Compare the relative energies of all identified conformers to determine the global minimum energy structure and the energy barriers to rotation.

-

Integrated Workflow

The characterization of this compound follows a logical progression from synthesis to detailed analysis.

Caption: Workflow for the analysis of this compound.

Conclusion

While lacking direct experimental structural data, a robust model for the molecular structure and conformation of this compound can be constructed based on established principles and data from analogous compounds. The molecule's conformation is dictated by a delicate balance between the stabilizing effects of π-conjugation and significant steric hindrance from the pyrene ring. A definitive characterization would necessitate the integrated application of synthesis, X-ray crystallography, advanced NMR techniques, and computational modeling, as outlined in this guide. Such studies would provide valuable insights for its application as a synthetic intermediate in drug development and materials science.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-1-(pyren-1-yl)ethanone: Synthesis, Purity, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-1-(pyren-1-yl)ethanone, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. This document details its commercial availability and purity, outlines experimental protocols for its synthesis and purification, and provides insights into its characterization.

Commercial Availability and Purity

This compound is available from several commercial chemical suppliers. The purity of the commercially available compound is generally suitable for research and development purposes, with most suppliers offering a purity of 95% or higher. For applications requiring higher purity, further purification may be necessary. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for detailed purity information and analytical data.

| Supplier | Reported Purity | Notes |

| Carl ROTH | ≥95%[1] | Certificate of Analysis available upon request. |

| Smolecule | Information not specified | - |

| Huateng Pharma | Information not specified | Certificate of Analysis may be available. |

| BLDpharm | Information not specified | May offer analytical data such as NMR and HPLC upon request.[2] |

Experimental Protocols

Synthesis of 1-Acetylpyrene (Precursor)

A common precursor for the synthesis of this compound is 1-acetylpyrene. This can be synthesized via a Friedel-Crafts acylation of pyrene.

Materials:

-

Pyrene

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Carefully add aluminum chloride to the cooled solution while stirring.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetylpyrene.

-

The crude product can be purified by recrystallization or column chromatography.

α-Bromination of 1-Acetylpyrene

The synthesized 1-acetylpyrene can then be brominated at the α-position to yield this compound.

Materials:

-

1-Acetylpyrene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)

-

A radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS

Procedure using Bromine:

-

Dissolve 1-acetylpyrene in a suitable solvent in a round-bottom flask.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture, with stirring. The reaction may be performed at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude product.

Procedure using N-Bromosuccinimide:

-

Dissolve 1-acetylpyrene in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-Bromosuccinimide and a catalytic amount of a radical initiator.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate to obtain the crude product.

Purification of this compound

The crude this compound can be purified by standard laboratory techniques.

Recrystallization:

-